Physicochemical Divergence: Computed Boiling Point & Density vs. Aromatic Analog
The target cyclohexadiene exhibits distinct predicted physicochemical properties compared to its fully aromatic analog, methyl 3,5-dichloro-2,4-dihydroxy-6-methylbenzoate, directly impacting handling, purification, and formulation.
| Evidence Dimension | Predicted boiling point and density |
|---|---|
| Target Compound Data | Density: 1.5 g/cm³; Boiling Point: 282.3°C at 760 mmHg |
| Comparator Or Baseline | Methyl 3,5-dichloro-2,4-dihydroxy-6-methylbenzoate (aromatic analog). Density and boiling point data are not publicly available for this comparator, preventing a quantitative delta calculation. |
| Quantified Difference | Quantitative difference cannot be computed due to missing comparator data. The presence of two additional hydrogen atoms in the target cyclohexadiene (C9H10Cl2O4, MW 253.08) versus the aromatic analog (C9H8Cl2O4, MW 251.06) constitutes a fundamental mass and saturation difference. |
| Conditions | Computed data; conditions follow standard ACD/Labs prediction protocols at 760 mmHg. |
Why This Matters
The defined boiling point provides a critical operational parameter for purification via distillation, while the density is essential for solvent selection and formulation calculations, neither of which is characterized for the aromatic analog.
